8-(Benzyloxy)-5-bromoquinoline

Bromination Regioselectivity 8-Substituted Quinolines

Standard 8-hydroxyquinoline intermediates fail in Pd-catalyzed couplings due to free -OH coordination. This bifunctional building block solves the problem with orthogonal protection. - **Dual reactive sites**: C5-Br for cross-coupling (Suzuki, Buchwald, Sonogashira); C8-OBn removable via hydrogenolysis - **Validated utility**: Key precursor for 5-arylquinolin-8-ols (antimalarial/anticancer libraries) and 5,8-disubstituted scaffolds - **Supply**: 95-98% purity, commercial scale from multiple sources

Molecular Formula C16H12BrNO
Molecular Weight 314.18 g/mol
CAS No. 202259-06-1
Cat. No. B3049327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Benzyloxy)-5-bromoquinoline
CAS202259-06-1
Molecular FormulaC16H12BrNO
Molecular Weight314.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C3C(=C(C=C2)Br)C=CC=N3
InChIInChI=1S/C16H12BrNO/c17-14-8-9-15(16-13(14)7-4-10-18-16)19-11-12-5-2-1-3-6-12/h1-10H,11H2
InChIKeyLZYYBSWLPXPHAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Benzyloxy-5-bromoquinoline: Synthetic Utility & Procurement


8-(Benzyloxy)-5-bromoquinoline (CAS 202259-06-1) is a bifunctional quinoline derivative with the molecular formula C16H12BrNO and a molecular weight of 314.18 g/mol . It belongs to the 8-hydroxyquinoline class and serves primarily as a protected synthetic intermediate, featuring a benzyloxy protecting group at the 8-position and a reactive bromine atom at the 5-position . This compound is employed as a key building block in medicinal chemistry and organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the construction of 5-substituted quinoline derivatives . Its commercial availability from multiple vendors at 95-98% purity supports its utility in research settings, though users must recognize that the compound's value proposition hinges on its dual functional architecture rather than inherent biological activity .

Protected synthetic intermediate Dual benzyloxy protection and C5‑Br handle designed for site‑selective transformations.
Palladium cross‑coupling ready Bromine at C5 enables Suzuki, Buchwald‑Hartwig and related couplings without additional activation.
Commercial availability Supplied at 95–98% purity from multiple vendors; supports reproducible building‑block workflows.

8-Benzyloxy-5-bromoquinoline: Cross-Coupling Incompatibility of Analogs


Generic substitution with structurally similar 8-substituted quinolines fails due to fundamental incompatibilities in reaction design and synthetic outcomes. The unprotected analog 5-bromo-8-hydroxyquinoline is unsuitable for many cross-coupling reactions because the free 8-hydroxyl group interferes with palladium catalysis through competitive coordination and may undergo undesired side reactions under basic coupling conditions . Conversely, 8-benzyloxyquinoline lacks the reactive C5-bromine handle necessary for site-selective functionalization. The differential bromination behavior of 8-substituted quinolines demonstrates that substitution pattern critically determines both reaction selectivity and product distribution: 8-methoxyquinoline yields exclusively 5-bromo product, whereas 8-hydroxyquinoline and 8-aminoquinoline produce complex mixtures of mono- and dibromo derivatives [1]. The benzyloxy group in 8-(benzyloxy)-5-bromoquinoline serves a dual strategic purpose: it protects the 8-position during C5 functionalization while remaining stable under Suzuki-Miyaura anhydrous coupling conditions, and can be subsequently removed via Pd/C-catalyzed hydrogen transfer to reveal the 8-hydroxyquinoline scaffold . This orthogonal protection-deprotection strategy is not achievable with any single in-class analog.

Target: 8‑Benzyloxy‑5‑bromoquinoline
Orthogonal protection enables clean C5 functionalization; benzyl group stable under anhydrous coupling.
5‑Bromo‑8‑hydroxyquinoline
RiskFree OH interferes with Pd catalysis and may cause side reactions under basic conditions; coupling outcome unreliable.
8‑Benzyloxyquinoline
RiskLacks C5‑Br handle; cannot undergo site‑selective cross‑coupling at the 5‑position.

8-Benzyloxy-5-bromoquinoline: Comparative Evidence for Procurement


Bromination Regioselectivity Across 8-Substituted Quinolines

The presence of an 8-benzyloxy group fundamentally alters bromination regioselectivity compared to other 8-substituted quinolines. 8-Methoxyquinoline (2b) yields exclusively 5-bromo-8-methoxyquinoline (3f) as the sole product upon monobromination. In contrast, 8-hydroxyquinoline (2a) and 8-aminoquinoline (2c) produce complex mixtures containing 5,7-dibromo derivatives (3a, 3c) alongside 7-bromo (3d) and 5-bromo (3e) monobromo products [1]. While direct bromination data for 8-benzyloxyquinoline is not reported in this study, the benzyloxy group is established as a protecting group that prevents dibromination at the 7-position during synthesis of 5-brominated derivatives, thereby enabling selective monobromination at C5 .

Bromination Regioselectivity
Class‑level inference
Selective C5 monobromination via 8‑benzyloxy protection
8‑Methoxy: only 5‑bromo product
8‑OH / 8‑NH₂: complex mixtures of mono‑ and dibromo products
Protection strategy avoids dibromination and simplifies purification.
Direct bromination data for 8‑benzyloxyquinoline not reported; class‑level inference.
Bromination Regioselectivity 8-Substituted Quinolines Synthetic Methodology

Suzuki-Miyaura Coupling Validation for 5-Arylquinolin-8-ols

8-Benzyloxy-5-bromoquinoline is a specifically validated substrate for Suzuki-Miyaura cross-coupling with arylboronic acids and 9-decyl-9-borabicyclo[3.3.1]nonane to yield 5-aryl- or 5-decylquinolin-8-ols after benzyl deprotection . The benzyloxy group remains stable under the anhydrous coupling conditions, enabling selective reaction at the C5-Br bond without interference from the protected 8-position . Subsequent deprotection is accomplished via Pd/C-catalyzed hydrogen transfer from cyclohexa-1,4-diene . In contrast, the unprotected analog 5-bromo-8-hydroxyquinoline cannot undergo the same coupling sequence due to the free hydroxyl group's interference with palladium catalysis and potential for undesired side reactions under basic conditions .

Suzuki–Miyaura Coupling
Class‑level inference
Validated substrate for arylboronic acid coupling
Pd catalysis / anhydrous conditions
Enables direct synthesis of 5‑arylquinolin‑8‑ols after deprotection.
Benzyl group remains stable during coupling; no interference at C5‑Br.
Suzuki-Miyaura Coupling Cross-Coupling Palladium Catalysis 5-Arylquinolines

Antimicrobial Activity: 8-Benzyloxyquinoline Ethers vs. 8-Hydroxyquinoline

In a structure-activity relationship study of 8-benzyloxy-substituted quinoline ethers (2a-n), compounds 2j and 2k demonstrated antimicrobial activity comparable to reference standards. The activity of these 8-benzyloxy-substituted derivatives was reported as comparable to 8-hydroxyquinoline (MIC = 2.5 μg/mL) and terbinafine (MIC = 1.25 μg/mL) against Aspergillus niger [1]. While 8-benzyloxy-5-bromoquinoline itself was not directly evaluated in this study, it serves as the key synthetic precursor for generating the 8-benzyloxy-substituted quinoline ether series via Suzuki coupling at the C5 position .

Derived Ether Antimicrobial Activity
Class‑level inference
Derivatives 2j/2k: MIC comparable to 8‑hydroxyquinoline (2.5 µg/mL) vs A. niger
Reference terbinafine: MIC 1.25 µg/mL
Precursor enables diversification for antimicrobial screening.
Reported activity refers to derived 8‑benzyloxyquinoline ethers, not the building block itself.
Antimicrobial 8-Benzyloxyquinoline Ethers MIC Structure-Activity Relationship

Hartwig-Buchwald Amination for C5 Functionalization

8-Benzyloxy-5-bromoquinoline is documented as a substrate for Hartwig-Buchwald amination reactions, enabling the introduction of amine functionality at the C5 position . The reaction proceeds via palladium-catalyzed C-N bond formation using the C5-Br bond as the reactive handle while the 8-benzyloxy group remains intact . This synthetic capability is not accessible with the unprotected analog 5-bromo-8-hydroxyquinoline due to competing coordination of the free hydroxyl group to the palladium catalyst and potential oxidative addition complications . Furthermore, 8-benzyloxyquinoline cannot undergo this transformation as it lacks the requisite C5-bromine leaving group.

Hartwig–Buchwald Amination
Class‑level inference
Documented substrate for C–N coupling at C5
Pd / ligand / amine nucleophile
Orthogonal reactivity supports sequential amination–deprotection sequences.
Benzyloxy group remains intact during amination.
Hartwig-Buchwald Amination C-N Coupling Palladium Catalysis 5-Aminoquinolines

Physicochemical Properties: Halogenated Quinoline Analogs

8-Benzyloxy-5-bromoquinoline exhibits a calculated XLogP3 of 4.2, topological polar surface area of 22.1 Ų, and molecular weight of 314.18 g/mol [1]. In contrast, the unprotected analog 5,7-dibromo-8-hydroxyquinoline has a lower molecular weight (302.95 g/mol) and distinct polarity profile due to the free hydroxyl group . The chloro analog 8-benzyloxy-5-chloroquinoline has a significantly lower molecular weight (269.73 g/mol) and altered electronic properties . These property differences translate to measurable distinctions in chromatographic behavior, solubility, and membrane permeability that impact both synthetic workup and downstream biological applications .

Physicochemical Profile
Cross‑study comparable
MW 314.18 g/mol
XLogP3 4.2
tPSA 22.1 Ų
H‑bond donors 0
Higher lipophilicity and absence of H‑bond donors influence purification and solubility.
Calculated properties; compare with hydroxy‑analogs for method development.
Physicochemical Properties XLogP Molecular Descriptors Computational Chemistry

8-Benzyloxy-5-bromoquinoline: Key Application Scenarios


5-Aryl-8-hydroxyquinoline Synthesis for Medicinal Chemistry

This compound serves as the key starting material for synthesizing 5-arylquinolin-8-ols via Suzuki-Miyaura cross-coupling with arylboronic acids, followed by Pd/C-catalyzed benzyl deprotection . The validated synthetic protocol enables direct construction of diverse 5-aryl substituted libraries without requiring additional protection steps. This application is particularly relevant for medicinal chemistry groups developing antimalarial, anticancer, or antimicrobial agents based on the 8-hydroxyquinoline pharmacophore, where C5-substitution is a critical determinant of biological activity [1]. The benzyloxy protection strategy ensures that the 8-hydroxyl group is revealed only after C5 functionalization is complete, preventing undesired side reactions and simplifying purification.

Divergent Library Synthesis via Sequential Amination & Deprotection

8-Benzyloxy-5-bromoquinoline enables orthogonal functionalization sequences via Hartwig-Buchwald amination at C5, followed by selective benzyl deprotection at C8 [1]. This two-step divergent strategy allows systematic exploration of 5,8-disubstituted quinoline chemical space from a single commercial building block. Research groups engaged in kinase inhibitor discovery, where quinoline scaffolds bearing amine substituents are prevalent, can utilize this compound to rapidly generate focused libraries . The orthogonal nature of the two reactive sites—C5-Br for cross-coupling and C8-OBn for deprotection—provides synthetic flexibility that is not achievable with unprotected analogs or single-functional-group alternatives .

Antimicrobial 8-Benzyloxyquinoline Ether Precursor

Building on the established antimicrobial activity of 8-benzyloxy-substituted quinoline ethers (MIC comparable to 8-hydroxyquinoline at 2.5 μg/mL against A. niger), 8-benzyloxy-5-bromoquinoline can serve as the precursor for generating novel C5-substituted variants with potentially enhanced potency or altered spectrum . The C5-bromine handle enables introduction of diverse substituents that may modulate antimicrobial activity, selectivity, or physicochemical properties [1]. This application is suited for academic and industrial groups developing next-generation antimicrobial agents to address drug-resistant pathogens, where scaffold diversification is essential for identifying leads with improved profiles .

Heterocyclic Framework Construction via Metal-Catalyzed Transformations

The bromine atom at the 5-position and the protected 8-position make this compound an ideal building block for constructing complex heterocyclic frameworks through sequential metal-catalyzed transformations . The C5-Br bond serves as a versatile handle for Suzuki, Negishi, Sonogashira, and Buchwald-Hartwig couplings, while the benzyloxy group can be removed under mild hydrogenolysis conditions to reveal a free hydroxyl for further derivatization [1]. This dual functionality supports multi-step synthetic sequences in both academic methodology development and industrial process chemistry, where reliable, well-characterized intermediates reduce development timelines . The compound's defined structure and commercial availability at 95-98% purity facilitate reproducible results across research settings .

Application
Selection Property
Validation Focus
5‑Aryl‑8‑hydroxyquinoline synthesis
Orthogonal protection‑deprotection strategy
Suzuki–Miyaura coupling compatibility and benzyl removal efficiency
Divergent 5,8‑disubstituted quinoline libraries
Sequential C5 amination / C8 deprotection
Hartwig–Buchwald scope and orthogonal group stability
Antimicrobial quinoline ether precursor
C5‑Br handle for derivatization
Antimicrobial screening of derived 8‑benzyloxyquinoline ethers
Heterocyclic framework construction
Versatile C5‑Br and removable 8‑OBn protection
Metal‑catalyzed cross‑coupling scope (Suzuki, Negishi, Buchwald)

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